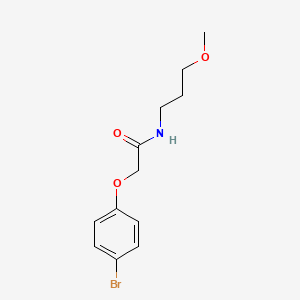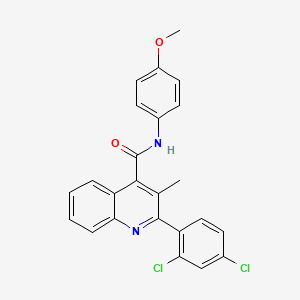![molecular formula C17H20N2O4S B5143594 N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide (BMPSG) is a chemical compound that belongs to the family of sulfonylurea drugs. It has been extensively studied for its potential use in the treatment of diabetes and cancer.
Mécanisme D'action
The mechanism of action of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide is not fully understood, but it is believed to involve the activation of ATP-sensitive potassium channels (KATP) in pancreatic beta cells and cancer cells. This activation leads to the depolarization of the cell membrane, which triggers the release of insulin in beta cells and the inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects. In diabetes research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to increase insulin secretion, improve glucose uptake by peripheral tissues, and reduce blood glucose levels. In cancer research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and specificity for KATP channels. However, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective analogs of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide that can be used as therapeutic agents. Finally, further studies are needed to elucidate the exact mechanism of action of N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide and to identify its molecular targets.
Méthodes De Synthèse
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide can be synthesized through a multistep process involving several chemical reactions. The synthesis process starts with the reaction of 4-methoxy-3-methylbenzaldehyde with benzylamine to form N-benzyl-4-methoxy-3-methylbenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(4-methoxy-3-methylbenzyl)-p-toluenesulfonamide. Finally, the sulfonyl group is replaced with a glycine moiety through a reaction with glycine ethyl ester hydrochloride to form N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide.
Applications De Recherche Scientifique
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential use in the treatment of diabetes and cancer. In diabetes research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose uptake by peripheral tissues. In cancer research, N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the growth and proliferation of cancer cells, particularly those that are resistant to conventional chemotherapeutic agents.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(8-9-16(13)23-2)24(21,22)19(12-17(18)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJRFSSNYAKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)

